Chir-124

Catalog No.
S548233
CAS No.
405168-58-3
M.F
C23H22ClN5O
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chir-124

CAS Number

405168-58-3

Product Name

Chir-124

IUPAC Name

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one

Molecular Formula

C23H22ClN5O

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1

InChI Key

MOVBBVMDHIRCTG-LJQANCHMSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

CHIR124; CHIR-124; CHIR 124.

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5

The exact mass of the compound Chir-124 is 419.15129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CHIR-124 (CAS 405168-58-3) is a highly potent, quinolone-based small molecule inhibitor of Checkpoint Kinase 1 (Chk1), exhibiting an IC50 of 0.3 nM [1]. In procurement and assay design, it is primarily selected for its extreme selectivity profile—specifically its 2,000-fold preference for Chk1 over the functionally distinct Chk2, and its 500- to 5,000-fold lower activity against related cell cycle kinases such as CDK2, CDK4, and cdc2 [1]. This precise targeting makes CHIR-124 an essential baseline material for studies requiring the isolated abrogation of the G2-M and S-phase checkpoints without confounding off-target kinase inhibition, particularly in p53-deficient models or in synergistic formulations with topoisomerase I poisons [2].

Substituting CHIR-124 with older or broader-spectrum Chk1 inhibitors, such as UCN-01 or AZD7762, fundamentally alters assay outcomes and mechanistic integrity [1]. UCN-01 exhibits relatively low specificity for Chk1 and inadvertently subverts the G1 checkpoint by inhibiting off-target kinases, leading to confounding cell cycle effects [1]. Similarly, AZD7762 is equally potent against both Chk1 and Chk2, making it unsuitable for isolating Chk1-specific pathways[2]. Procurement of the exact CHIR-124 compound is critical for researchers needing to selectively uncouple Chk1-mediated signaling (such as cdc25A degradation) without triggering the off-target toxicity or broader checkpoint disruption inherent to generic or dual Chk1/2 inhibitors [2].

Unmatched Chk1 vs. Chk2 Selectivity for Isolated Pathway Interrogation

When compared to dual inhibitors like AZD7762, CHIR-124 demonstrates profound selectivity for Chk1. While AZD7762 inhibits both Chk1 and Chk2 with equal potency (IC50 ~5 nM) [1], CHIR-124 inhibits Chk1 at an IC50 of 0.3 nM while requiring 0.7 μM to inhibit Chk2 [2]. This represents a 2,000-fold selectivity margin for Chk1 over Chk2 [2].

Evidence DimensionKinase Inhibition Selectivity (Chk1 vs. Chk2)
Target Compound DataCHIR-124: Chk1 IC50 = 0.3 nM, Chk2 IC50 = 700 nM (2,000-fold selectivity)
Comparator Or BaselineAZD7762: Equal potency against Chk1 and Chk2 (IC50 = 5 nM)
Quantified DifferenceCHIR-124 provides 2,000-fold greater selectivity for Chk1 over Chk2 compared to AZD7762's 1:1 ratio.
ConditionsIn vitro kinase assay

Ensures isolated Chk1 inhibition without confounding Chk2-mediated DNA damage response pathways, critical for precise mechanistic studies.

Minimal Off-Target Activity Against Cell Cycle CDKs

Unlike non-specific kinase inhibitors that broadly disrupt cell cycle progression, CHIR-124 maintains high fidelity for Chk1 over other essential cell cycle kinases. CHIR-124 is 500- to 5,000-fold less active against cyclin-dependent kinase 2/cyclin A (IC50 = 0.19 μM), cdc2/cyclin B (IC50 = 0.51 μM), and cyclin-dependent kinase 4/cyclin D (IC50 = 2.1 μM) [1].

Evidence DimensionOff-Target Kinase IC50
Target Compound DataCHIR-124: CDK2 IC50 = 190 nM, cdc2 IC50 = 510 nM, CDK4 IC50 = 2,100 nM
Comparator Or BaselineTarget Chk1 IC50 = 0.3 nM
Quantified Difference500- to 5,000-fold lower activity against CDKs compared to its primary target.
ConditionsCell-free kinase assays

Prevents unintended cell cycle arrest or toxicity caused by direct CDK inhibition, ensuring that observed G2-M transitions are strictly Chk1-dependent.

Synergistic Sensitization with Topoisomerase I Poisons

CHIR-124 exhibits powerful synergy with the topoisomerase I poison SN-38 in p53-mutant cancer models. When used in combination, significant synergy is observed at concentrations ≥6.0×10^-8 M for CHIR-124 and ≥4.2×10^-8 M for SN-38[1]. These effective concentrations fall well below the monotherapy IC50 values of 2.2×10^-7 M for CHIR-124 and 1.2×10^-7 M for SN-38, demonstrating a potent dose-sparing effect [1].

Evidence DimensionEffective Inhibitory Concentration
Target Compound DataCHIR-124 + SN-38 combination: Effective at ≥60 nM (CHIR) and ≥42 nM (SN-38)
Comparator Or BaselineMonotherapy IC50s: CHIR-124 = 220 nM, SN-38 = 120 nM
Quantified DifferenceCombination achieves efficacy at ~3-fold lower concentrations than monotherapy.
Conditionsp53-mutant solid tumor cell lines (e.g., MDA-MB-435)

Validates CHIR-124 as a highly effective sensitizer for topoisomerase I poisons in targeted formulation and combination therapy studies.

Uncoupling Intrinsic Checkpoint Functions from DNA Damage

In studies of unchallenged cell cycle regulation, standard doses of Chk1 inhibitors (e.g., 300 nM UCN-01 or 50 nM CHIR-124) induce strong DNA damage[1]. However, titrating CHIR-124 to a low concentration of 5 nM successfully reduces basal CHK1 autophosphorylation at S296 without triggering markers of DNA damage (such as pKAP1 S824 or pRPA S4/8) [1].

Evidence DimensionDNA Damage Induction at Effective Inhibitory Doses
Target Compound DataCHIR-124 at 5 nM: Reduces pCHK1 S296 without DNA damage
Comparator Or BaselineUCN-01 at 300 nM / CHIR-124 at 50 nM: Induces strong DNA damage
Quantified DifferenceLow-dose CHIR-124 isolates intrinsic checkpoint inhibition from confounding inhibitor-induced DNA damage.
ConditionsUnchallenged U-2 OS cells

Allows researchers to establish precise assay conditions that uncouple intrinsic checkpoint functions from inhibitor-induced DNA damage.

Selective G2-M Checkpoint Abrogation Assays

Due to its 2,000-fold selectivity over Chk2, CHIR-124 is the optimal reagent for isolating Chk1-dependent pathways in p53-mutant cell lines without triggering Chk2-mediated interference[1].

Topoisomerase I Poison Synergy Formulations

CHIR-124 serves as a benchmark sensitizing agent in combination with SN-38 or irinotecan, allowing researchers to model dose-sparing synergistic efficacy in vitro and in vivo [1].

Unchallenged Cell Cycle Interrogation

By utilizing CHIR-124 at low concentrations (e.g., 5 nM), investigators can study basal CHK1 activity and intrinsic S-phase checkpoint mechanisms without triggering confounding DNA damage markers typically seen with higher doses or broader inhibitors like UCN-01[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

419.1512880 Da

Monoisotopic Mass

419.1512880 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K64W8EU3E

Wikipedia

Chir-124

Dates

Last modified: 08-15-2023
1: Dufau I, Frongia C, Sicard F, Dedieu L, Cordelier P, Ausseil F, Ducommun B, Valette A. Multicellular tumor spheroid model to evaluate spatio-temporal dynamics effect of chemotherapeutics: application to the gemcitabine/CHK1 inhibitor combination in pancreatic cancer. BMC Cancer. 2012 Jan 13;12:15. doi: 10.1186/1471-2407-12-15. PubMed PMID: 22244109; PubMed Central PMCID: PMC3280152.
2: Lee JH, Choy ML, Ngo L, Venta-Perez G, Marks PA. Role of checkpoint kinase 1 (Chk1) in the mechanisms of resistance to histone deacetylase inhibitors. Proc Natl Acad Sci U S A. 2011 Dec 6;108(49):19629-34. doi: 10.1073/pnas.1117544108. Epub 2011 Nov 21. PubMed PMID: 22106282; PubMed Central PMCID: PMC3241758.
3: Tao Y, Leteur C, Yang C, Zhang P, Castedo M, Pierré A, Golsteyn RM, Bourhis J, Kroemer G, Deutsch E. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints. Cell Cycle. 2009 Apr 15;8(8):1196-205. Epub 2009 Apr 16. PubMed PMID: 19305158.
4: Seiler JA, Conti C, Syed A, Aladjem MI, Pommier Y. The intra-S-phase checkpoint affects both DNA replication initiation and elongation: single-cell and -DNA fiber analyses. Mol Cell Biol. 2007 Aug;27(16):5806-18. Epub 2007 May 21. PubMed PMID: 17515603; PubMed Central PMCID: PMC1952133.
5: Tse AN, Rendahl KG, Sheikh T, Cheema H, Aardalen K, Embry M, Ma S, Moler EJ, Ni ZJ, Lopes de Menezes DE, Hibner B, Gesner TG, Schwartz GK. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo. Clin Cancer Res. 2007 Jan 15;13(2 Pt 1):591-602. PubMed PMID: 17255282.

Explore Compound Types